molecular formula C10H15N3 B2946314 Cyclopentyl(pyrimidin-2-yl)methanamine CAS No. 1178178-82-9

Cyclopentyl(pyrimidin-2-yl)methanamine

Cat. No. B2946314
CAS RN: 1178178-82-9
M. Wt: 177.251
InChI Key: PUGOQJSBCMWTQC-UHFFFAOYSA-N
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Description

“Cyclopentyl(pyrimidin-2-yl)methanamine” is a chemical compound with a molecular weight of 176.26 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “Cyclopentyl(pyrimidin-2-yl)methanamine” is 1S/C11H16N2/c12-11(9-5-1-2-6-9)10-7-3-4-8-13-10/h3-4,7-9,11H,1-2,5-6,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Cyclopentyl(pyrimidin-2-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 176.26 .

Scientific Research Applications

Anti-Fibrosis Activity

“Cyclopentyl(pyrimidin-2-yl)methanamine” derivatives have shown promising results in the field of anti-fibrosis. These compounds have been evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6), with some derivatives presenting better anti-fibrotic activities than existing drugs like Pirfenidone . They have the potential to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating their possible development as novel anti-fibrotic drugs .

Fungicidal Applications

In agriculture, pyrimidinamine derivatives containing the “Cyclopentyl(pyrimidin-2-yl)methanamine” structure have been designed and synthesized, showing excellent fungicidal activity. One such compound demonstrated superior control over corn rust compared to commercial fungicides, with lower effective concentration values . This highlights the potential of these derivatives in developing new fungicides with different modes of action from existing products.

Synthesis of Aromatic Ketones

The compound has been utilized in the synthesis of aromatic ketones, particularly pyridin-2-yl-methanones, through copper-catalyzed oxidation of pyridin-2-yl-methanes with water under mild conditions . This process is significant for pharmaceutical intermediates, and the ability to perform the reaction with water as the sole oxygen source offers an environmentally friendly alternative to traditional methods.

Antimicrobial Properties

Pyrimidine derivatives, including those with the “Cyclopentyl(pyrimidin-2-yl)methanamine” core, are known for their antimicrobial properties. They have been employed in the design of novel heterocyclic compounds with potential biological activities, which could lead to the development of new antimicrobial agents .

Antitumor Potential

The pyrimidine moiety is also associated with antitumor properties. Compounds containing this structure have been studied for their ability to induce cell cycle arrest and apoptosis in cancer cells, such as HepG2 cells. This includes the upregulation of proapoptotic proteins and downregulation of anti-apoptotic proteins, suggesting their therapeutic potential in cancer treatment .

Safety and Hazards

“Cyclopentyl(pyrimidin-2-yl)methanamine” is associated with several hazard statements including H302, H315, H318, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

cyclopentyl(pyrimidin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9(8-4-1-2-5-8)10-12-6-3-7-13-10/h3,6-9H,1-2,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGOQJSBCMWTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=NC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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